molecular formula C9H8FN3O B2668267 4-(2-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860786-49-8

4-(2-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2668267
CAS RN: 860786-49-8
M. Wt: 193.181
InChI Key: XYDGPRHWFGUMEH-UHFFFAOYSA-N
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Description

The compound “4-(2-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a 2-fluorophenyl group and a methyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 2-fluorophenyl group with a 1,2,4-triazole precursor. The methyl group could be introduced in a subsequent step .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, a phenyl ring, and a fluorine atom attached to the phenyl ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the 1,2,4-triazole ring, the fluorine atom, and the methyl group. The 1,2,4-triazole ring is a site of potential nucleophilic attack, while the fluorine atom is an electron-withdrawing group that could influence the electronic properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s polarity and potentially its boiling point .

Scientific Research Applications

Molecular Interaction and Structural Analysis

Research by Kane et al. (1995) on 1,2,4-triazole derivatives, including those with 2-fluorophenyl substituents, revealed insights into long-range fluorine-proton coupling. These studies, employing techniques such as X-ray analysis and NOE difference spectroscopy, have implications for understanding molecular interactions and structural elucidation in chemical compounds (Kane, Dalton, StaegerMichael, & Huber, 1995).

Development of Phthalocyanines

Kahveci et al. (2007) demonstrated the synthesis of novel phthalocyanines using a derivative similar to 4-(2-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one. These compounds, characterized by their solubility and spectral properties, highlight the potential of fluoro-triazole derivatives in developing new materials for electronic and photonic applications (Kahveci, Özil, Kantar, Şaşmaz, Işık, & Köysal, 2007).

Antitumor and Antimicrobial Properties

A range of studies have explored the antitumor and antimicrobial potentials of 1,2,4-triazole derivatives. Hutchinson et al. (2001) synthesized mono- and difluorinated benzothiazoles, demonstrating potent cytotoxicity against specific cancer cell lines, suggesting potential therapeutic applications for similar compounds (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001). Additionally, Desabattina et al. (2014) reported on the antimicrobial efficacy of 1,2,4-triazole derivatives, emphasizing the role of halogen substituents in enhancing antimicrobial activity (Desabattina, Aluru, Narasimha, Dharmapuri, & Rao, 2014).

Luminescence Sensing

A study by Wang et al. (2016) on lanthanide metal–organic frameworks (MOFs) utilizing triazole-containing ligands illustrates the application of fluoro-triazole derivatives in sensing and detection. These MOFs show promise for luminescence sensing of metal ions and nitroaromatic compounds, indicating the potential for environmental monitoring and safety applications (Wang, Sun, Hao, Yan, & Liang, 2016).

Synthesis and Characterization of Schiff Bases

Kumar et al. (2013) focused on synthesizing new Schiff bases from 1,2,4-triazole derivatives, evaluating their antiproliferative effect against various cancer cell lines. This research underscores the significance of fluorinated triazole derivatives in developing potential anticancer agents (Kumar, Mohana, & Mallesha, 2013).

Safety and Hazards

As with any chemical compound, handling “4-(2-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. Given the biological activity of other 1,2,4-triazole derivatives, it could be interesting to explore the biological activity of this compound .

properties

IUPAC Name

4-(2-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O/c1-6-11-12-9(14)13(6)8-5-3-2-4-7(8)10/h2-5H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDGPRHWFGUMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N1C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

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